molecular formula C11H14N2 B2364757 1-(1-Methylindol-6-yl)ethanamine CAS No. 1494158-83-6

1-(1-Methylindol-6-yl)ethanamine

Cat. No.: B2364757
CAS No.: 1494158-83-6
M. Wt: 174.247
InChI Key: LGONSSKVZPJXKT-UHFFFAOYSA-N
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Description

“1-(1-Methylindol-6-yl)ethanamine” is an organic compound with the molecular formula C11H14N2 . It is a derivative of indole, which is a significant scaffold in the discovery of new drugs .


Synthesis Analysis

The synthesis of indole derivatives, such as “this compound”, can be achieved through various methods. One common method involves multicomponent reactions that produce substituted indole derivatives with a more environmentally friendly base catalytic condition . The synthesis of titled compounds has been demonstrated by utilizing commercially available starting materials .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an indole ring, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring, attached to an ethanamine group . The presence of the nitrogen atom in the indole ring can significantly influence the reactivity and properties of the molecule .


Chemical Reactions Analysis

Amines, including “this compound”, can undergo a variety of chemical reactions. These include S N 2 reactions with alkyl halides, nucleophilic attack by azide ions on alkyl halides followed by reduction of the formed azide, alkylation of potassium phthalimide followed by hydrolysis of the formed N-alkyl phthalimide (i.e., the Gabriel synthesis), and reductive amination of aldehydes or ketones .

Scientific Research Applications

DNA Binding and Cytotoxicity

1-(1-Methylindol-6-yl)ethanamine has been studied for its potential in DNA binding and cytotoxicity. Research by Kumar et al. (2012) on Cu(II) complexes involving similar tridentate ligands, including N-((1-methyl-1H-imidazole-2-yl)methyl)-2-(pyridine-2-yl)ethanamine, demonstrates their ability to bind with DNA and induce minor structural changes. These complexes also exhibit cytotoxic properties in various cancer cell lines, suggesting potential applications in cancer research and treatment (Kumar et al., 2012).

HIV-1 Replication Inhibition

A study by Che et al. (2015) on derivatives of this compound revealed that these compounds could inhibit HIV-1 replication. Their research identified two derivatives with significant activity against HIV-1 replication, indicating the potential use of these compounds in antiviral therapies (Che et al., 2015).

Catalytic and Structural Characterization

The compound has been used in the synthesis and structural characterization of various ligands and complexes. Canary et al. (1998) described the synthesis of ligands including N,N-bis[(2-pyridyl)methyl]-1-(2-pyridyl)ethanamine, showing their chiral, pseudo C3-symmetric complexes with ZnII and CuII salts. These complexes can have applications in catalysis and materials science (Canary et al., 1998).

Antimicrobial and Antifungal Activity

Pejchal et al. (2015) synthesized novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides using a similar structure to this compound. These compounds showed promising antibacterial and antifungal activities, comparable to standard medicinal agents. This suggests potential applications in developing new antimicrobial agents (Pejchal et al., 2015).

Anticancer Properties

Burattini et al. (2022) conducted a study on derivatives of a marine bisindole alkaloid, which is structurally related to this compound. Their research indicated that changes in the chemical structure of these derivatives significantly alter their cytotoxic effects, demonstrating the importance of structural modifications in designing effective anticancer drugs (Burattini et al., 2022).

Tubulin Polymerization Inhibition and Anticancer Activity

Yang et al. (2016) explored compounds containing 1-methylindol and 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone skeletons as potential tubulin polymerization inhibitors and anticancer agents. One compound showed potent activity, indicating the potential of this compound derivatives in cancer treatment (Yang et al., 2016).

Safety and Hazards

While specific safety and hazard information for “1-(1-Methylindol-6-yl)ethanamine” is not available in the retrieved sources, it’s important to handle all chemicals with appropriate safety measures. This includes wearing protective clothing and working in a well-ventilated area .

Properties

IUPAC Name

1-(1-methylindol-6-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-8(12)10-4-3-9-5-6-13(2)11(9)7-10/h3-8H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGONSSKVZPJXKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=CN2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1494158-83-6
Record name 1-(1-methyl-1H-indol-6-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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